4-Methyl-3-(methylsulfonyl)benzoic acid

Descripción general

Descripción

4-Methyl-3-(methylsulfonyl)benzoic acid is a chemical compound with the molecular formula C9H10O4S . It contains a benzene ring with a methyl group and a methylsulfonyl group attached to it .

Synthesis Analysis

The synthesis of similar compounds, such as 2-Nitro-4-methylsulfonylbenzoic acid, has been achieved by the oxidation of 2-nitro-4-methylsulfonyl toluene with hydrogen peroxide in the presence of CuO/Al2O3 .Molecular Structure Analysis

The molecular structure of 4-Methyl-3-(methylsulfonyl)benzoic acid can be represented as a benzene ring with a methyl group and a methylsulfonyl group attached to it . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

4-Methyl-3-(methylsulfonyl)benzoic acid has a molecular weight of 214.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 214.02997997 g/mol . It has a topological polar surface area of 79.8 Ų .Aplicaciones Científicas De Investigación

Synthesis and Environmental Applications

New Synthesis Approaches

A study by Yin (2002) introduces a cost-effective and environmentally friendly synthesis of 4-(methylsulfonyl)benzoic acid, suitable for large-scale production. This process reduces costs and environmental impact, especially by substituting chloroacetic acid for dimethyl sulfate in methylation, achieving over 98% purity and 51.8% total yield (Yin, 2002).

Functional Group Importance in Plant Stress Tolerance

Research by Senaratna et al. (2004) suggests benzoic acid and its derivatives, including 4-Methyl-3-(methylsulfonyl)benzoic acid, play a significant role in inducing multiple stress tolerances in plants. These molecules have been effective in inducing tolerance to heat, drought, and chilling stress, with benzoic acid being effective at lower concentrations compared to other derivatives (Senaratna et al., 2004).

Chemical and Material Innovations

Catalytic Systems and Synthesis of Benzimidazoles

A study by Khazaei et al. (2011) showcases the use of sulfonic acid functionalized imidazolium salts in catalyzing the condensation of benzene-1, 2-diamine with aromatic aldehydes, a method that highlights the potential chemical applications of sulfonic acid derivatives in synthesizing heterocycles at room temperature (Khazaei et al., 2011).

Biodiesel Production Catalysts

Ullah et al. (2017) explored the use of benzimidazolium-based ionic liquids for biodiesel production from waste cooking oil, demonstrating an efficient and sustainable catalyst system. This research illustrates the role of 4-Methyl-3-(methylsulfonyl)benzoic acid derivatives in developing green technologies for energy production (Ullah et al., 2017).

Advanced Materials and Environmental Remediation

Proton-Conducting Membranes for Fuel Cells

Said et al. (2015) investigated polysulfones carrying 4-Methylbenzenesulfonic Acid side chains for use as proton-conducting fuel-cell membranes. Their research highlights the potential of sulfonic acid derivatives, closely related to 4-Methyl-3-(methylsulfonyl)benzoic acid, in advancing fuel cell technologies (Said et al., 2015).

Groundwater Remediation

Park et al. (2016) discussed the effectiveness of heat-activated persulfate in oxidizing PFOA and PFOS in groundwater, a study relevant to environmental remediation efforts. Although not directly involving 4-Methyl-3-(methylsulfonyl)benzoic acid, this research contextually supports the potential environmental applications of sulfonic acid derivatives (Park et al., 2016).

Propiedades

IUPAC Name |

4-methyl-3-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-6-3-4-7(9(10)11)5-8(6)14(2,12)13/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIOTRUPYRIVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-(methylsulfonyl)benzoic acid | |

CAS RN |

51522-22-6 | |

| Record name | 3-methanesulfonyl-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

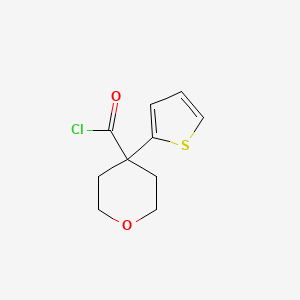

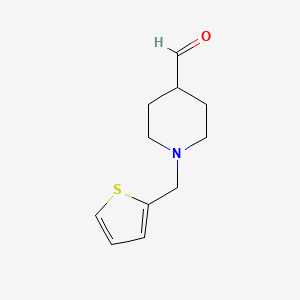

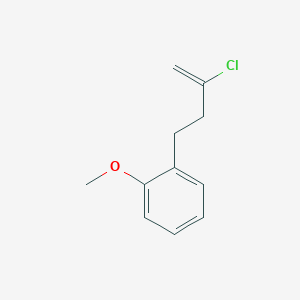

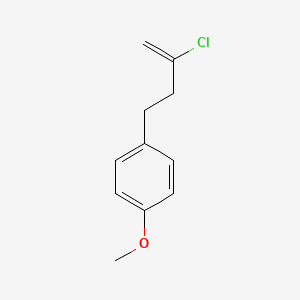

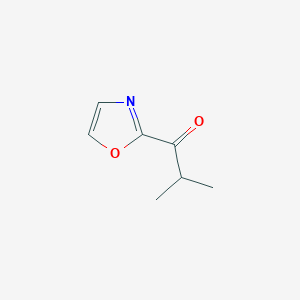

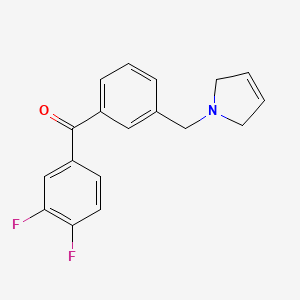

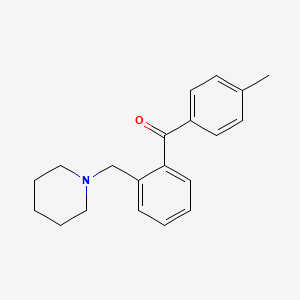

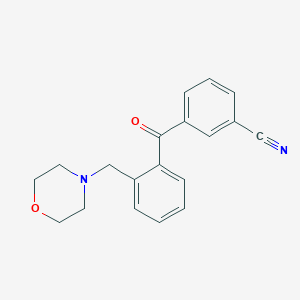

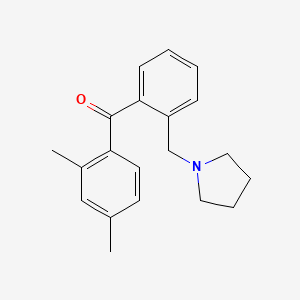

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1613625.png)

![4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1613626.png)